N6-Succinyllysine

Description

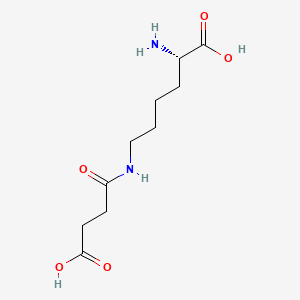

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOVBXOMIXMTH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52685-16-2 | |

| Record name | N6-Succinyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-SUCCINYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N6-Succinyllysine: A Technical Guide to a Key Metabolic Post-Translational Modification

Abstract

N6-succinyllysine is a dynamic and increasingly recognized post-translational modification (PTM) that plays a pivotal role in the intricate regulation of cellular metabolism and function. This technical guide provides an in-depth exploration of this compound, from its fundamental biochemistry to its broad biological significance and its implications in human health and disease. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the enzymatic and non-enzymatic mechanisms governing lysine succinylation, the profound impact of this modification on protein structure and function, and its emerging role as a critical regulator in metabolic pathways, oncology, cardiovascular diseases, and neurodegeneration. Furthermore, this guide presents detailed, field-proven methodologies for the detection, quantification, and functional characterization of this compound, equipping researchers with the practical knowledge to investigate this important PTM in their own work.

Introduction: The Expanding Landscape of Lysine Acylation

Post-translational modifications of lysine residues are fundamental to extending the functional repertoire of the proteome.[1] Beyond the well-studied modifications of acetylation and ubiquitination, a diverse array of lysine acylations has emerged, each with unique biochemical properties and regulatory consequences. Among these, this compound, the addition of a succinyl group to the ε-amino group of a lysine residue, has garnered significant attention.[2]

This modification is notable for inducing a substantial chemical alteration to the lysine side chain. The addition of the succinyl group (C4H4O3) results in a mass shift of 100.0186 Da and, critically, converts the positive charge of the lysine residue to a negative charge at physiological pH.[3] This charge reversal can profoundly impact protein structure, electrostatic interactions, and enzymatic activity, making succinylation a potent regulatory mechanism.[3]

This guide will navigate the multifaceted world of this compound, providing a robust scientific foundation and practical insights for its study.

The Biochemistry of this compound: A Tale of Two Pathways

The installation and removal of this compound are tightly regulated processes, governed by both enzymatic and non-enzymatic mechanisms that are intrinsically linked to the metabolic state of the cell.

The Source of the Succinyl Group: Succinyl-CoA

The primary donor for lysine succinylation is succinyl-coenzyme A (succinyl-CoA), a central intermediate in the tricarboxylic acid (TCA) cycle.[1] The availability of succinyl-CoA, therefore, directly influences the extent of protein succinylation, creating a direct link between cellular metabolism and this PTM. Succinyl-CoA is generated through several key metabolic pathways, including the TCA cycle, fatty acid oxidation, and the catabolism of certain amino acids.[1]

Mechanisms of Succinylation

Lysine succinylation can occur through two distinct mechanisms:

-

Enzymatic Succinylation: Specific enzymes, known as lysine succinyltransferases, can catalyze the transfer of the succinyl group from succinyl-CoA to target lysine residues.[4] While the full complement of these enzymes is still under investigation, some proteins with acetyltransferase activity have been shown to also possess succinyltransferase capabilities.[4]

-

Non-Enzymatic Succinylation: Due to the reactive nature of the thioester bond in succinyl-CoA, succinylation can also occur non-enzymatically, particularly in environments with high concentrations of succinyl-CoA, such as the mitochondrial matrix.[1][4] This non-enzymatic mechanism further underscores the direct influence of metabolic flux on the succinylome.

The Eraser: SIRT5-Mediated Desuccinylation

The removal of the succinyl group is primarily catalyzed by Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family.[1] SIRT5 exhibits robust desuccinylase activity and is considered the major "eraser" of this modification. The NAD+-dependency of SIRT5 activity links the removal of succinylation to the cellular redox state, adding another layer of metabolic regulation.

Caption: The dynamic cycle of this compound addition and removal.

Biological Significance: A Nexus of Metabolism and Disease

This compound has emerged as a critical regulator in a multitude of cellular processes, with its dysregulation implicated in a growing number of pathologies.

Regulation of Cellular Metabolism

Given its direct link to the TCA cycle, it is not surprising that succinylation plays a profound role in regulating metabolic pathways. Numerous enzymes involved in central carbon metabolism, fatty acid metabolism, and amino acid metabolism are targets of succinylation.[5] The modification can either activate or inhibit enzyme activity, thereby fine-tuning metabolic flux in response to cellular energy demands. For instance, succinylation of key enzymes in the TCA cycle can modulate their activity, creating a feedback loop that influences energy production.[5]

Role in Cancer

Aberrant metabolism is a hallmark of cancer, and emerging evidence points to a significant role for this compound in tumorigenesis. Dysregulation of succinylation has been observed in various cancers, where it can impact cancer cell proliferation, survival, and metabolic reprogramming.[5] For example, the succinylation of metabolic enzymes like pyruvate kinase M2 (PKM2) can alter their activity and contribute to the Warburg effect.[5]

Implications in Cardiovascular Disease

The heart is a highly metabolic organ, and disruptions in energy metabolism are central to many cardiovascular diseases. Succinylation has been shown to be a key regulatory PTM in the heart, and its dysregulation is associated with conditions such as myocardial ischemia-reperfusion injury and heart failure. The modification of mitochondrial proteins by succinylation can impair their function, leading to mitochondrial dysfunction and cardiac pathology.

Emerging Role in Neurodegenerative Diseases

Recent studies have begun to unravel the involvement of this compound in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In the context of Alzheimer's disease, succinylation of key proteins like amyloid precursor protein (APP) and tau has been shown to promote the formation of amyloid plaques and neurofibrillary tangles, the pathological hallmarks of the disease.[6] Succinylation of apolipoprotein E (APOE), a major genetic risk factor for Alzheimer's, has also been identified, suggesting a potential mechanism by which metabolic dysfunction contributes to disease pathogenesis.[7] In Parkinson's disease, while research is still in its early stages, the known mitochondrial dysfunction and metabolic alterations in this condition suggest that aberrant succinylation could play a role in the progressive loss of dopaminergic neurons.[8][9] The accumulation of misfolded protein aggregates, a common feature of many neurodegenerative diseases, may also be influenced by succinylation, which can alter protein stability and folding.[10][11][12]

Methodologies for the Study of this compound

The investigation of this compound requires a specialized toolkit of biochemical and analytical techniques. This section provides detailed, step-by-step protocols for the key experimental workflows.

Detection and Quantification by Mass Spectrometry-Based Proteomics

Mass spectrometry is the gold standard for the identification and quantification of PTMs, including succinylation.

4.1.1. Experimental Workflow

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

4.1.2. Step-by-Step Protocol: Immunoaffinity Enrichment of Succinylated Peptides

This protocol describes the enrichment of succinyl-lysine containing peptides from a complex protein digest using anti-succinyllysine antibodies.

Materials:

-

Lyophilized protein digest

-

NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)

-

Anti-succinyllysine antibody-conjugated agarose beads

-

0.1% Trifluoroacetic acid (TFA)

-

C18 ZipTips for desalting

Procedure:

-

Peptide Resuspension: Resuspend the lyophilized peptide mixture in NETN buffer.

-

Incubation with Antibody Beads: Add the anti-succinyllysine antibody-conjugated agarose beads to the peptide solution and incubate overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer, followed by two washes with ice-cold deionized water.

-

Elution: Elute the enriched succinylated peptides from the beads by incubating with 0.1% TFA.

-

Desalting: Desalt the eluted peptides using C18 ZipTips according to the manufacturer's protocol.

-

Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

4.1.3. LC-MS/MS Parameters

The following table provides typical parameters for the analysis of succinylated peptides on a high-resolution mass spectrometer.

| Parameter | Setting |

| LC Column | Reversed-phase C18, 75 µm ID x 25 cm |

| LC Gradient | 90-minute gradient from 5% to 35% acetonitrile with 0.1% formic acid |

| Flow Rate | 300 nL/min |

| Mass Spectrometer | Q Exactive or Orbitrap Fusion Lumos |

| Acquisition Mode | Data-Dependent Acquisition (DDA) |

| Full MS Scan Resolution | 70,000 |

| MS/MS Scan Resolution | 17,500 |

| Fragmentation Method | Higher-energy Collisional Dissociation (HCD) |

| Dynamic Exclusion | Enabled |

Immunodetection Methods

Antibody-based methods are invaluable for the validation and visualization of protein succinylation.

4.2.1. Step-by-Step Protocol: Immunoprecipitation of Succinylated Proteins

This protocol details the immunoprecipitation of succinylated proteins from cell lysates.

Materials:

-

Cell culture dish with cells of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Anti-succinyllysine antibody

-

Protein A/G agarose beads

-

Wash Buffer (e.g., lysis buffer without detergents)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis: Place the cell culture dish on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-succinyllysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins. Pellet the beads and collect the supernatant containing the enriched succinylated proteins.

4.2.2. Western Blotting

The eluted proteins from the immunoprecipitation can be resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to a protein of interest to confirm its succinylation. A general western blotting protocol should be followed.[13][14][15][16]

Functional Assays: Measuring SIRT5 Desuccinylase Activity

Commercially available fluorogenic assay kits provide a convenient method to measure the desuccinylase activity of SIRT5. These assays typically utilize a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore. Upon desuccinylation by SIRT5, a developer solution is added that generates a fluorescent signal proportional to the enzyme's activity.

4.3.1. General Protocol for a Fluorogenic SIRT5 Assay

Materials:

-

Fluorogenic SIRT5 Assay Kit (containing SIRT5 substrate, SIRT5 enzyme, NAD+, assay buffer, and developer solution)

-

Black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Dilute the SIRT5 substrate, SIRT5 enzyme, and NAD+ in the provided assay buffer according to the kit's instructions.

-

Set up Reactions: In a black microtiter plate, combine the assay buffer, NAD+, and SIRT5 substrate.

-

Initiate Reaction: Add the diluted SIRT5 enzyme to the appropriate wells to start the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

-

Develop Signal: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

Conclusion and Future Perspectives

This compound has firmly established itself as a critical post-translational modification that sits at the crossroads of cellular metabolism and a wide range of physiological and pathological processes. Its direct link to the central metabolic intermediate succinyl-CoA and its regulation by the NAD+-dependent sirtuin SIRT5 position it as a key sensor and effector of the cell's metabolic state. The profound impact of succinylation on protein function, coupled with its emerging roles in cancer, cardiovascular disease, and neurodegeneration, highlights its significance as a target for further research and therapeutic development.

The methodologies outlined in this guide provide a robust framework for the investigation of this compound. As our understanding of the enzymes that write, read, and erase this modification continues to grow, and as analytical technologies become even more sensitive, we can anticipate a deeper appreciation for the intricate roles of this compound in health and disease. Future research will undoubtedly uncover novel succinylated substrates, delineate the complex interplay between succinylation and other PTMs, and pave the way for the development of novel therapeutic strategies that target the succinylation-desuccinylation axis.

References

- Altered succinylation of mitochondrial proteins, APP and tau in Alzheimer's disease. Sci Rep.

- Succinylation of Apolipoprotein E Drives Alzheimer's Disease. Alzheimers Dement.

- Immunoprecipit

- Immunoprecipit

- Protein aggregation in neurodegener

- Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Mol Cell Proteomics.

- Current Understanding of Protein Aggregation in Neurodegener

- Western blot protocol. Abcam.

- Protein aggregation in neurodegener

- N-iminoethyl-L-lysine improves memory and reduces amyloid pathology in a transgenic mouse model of amyloid deposition. Neurobiol Aging.

- Immunoprecipit

- Western Blotting Protocol. Cell Signaling Technology.

- Western Blot protocol. Protocols.io.

- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.

- Western Blot Protocol. OriGene Technologies Inc.

- Western Blotting. Addgene.

- Immunoprecipit

- Certain Amino Acids May Be Valuable Parkinson's Biomarkers, Review Finds. Parkinson's News Today.

- Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauop

- N epsilon-carboxymethyllysine in brain aging, diabetes mellitus, and Alzheimer's disease.

- Aggregation of Disordered Proteins Associated with Neurodegener

- Emerging concepts: boosting protein quality control to treat neurodegener

- Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development.

- Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease. Front Aging Neurosci.

- Identification of lysine succinylation as a new post-translational modification.

- Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease.

- Protein Succinylation: A Key Post-Translational Modific

- Protein succinylation: regul

- Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. MedComm (2020).

- Succinylation changes protein size and charge, and increases mass by 100 Da and changes charge from a single positive to a single negative.

Sources

- 1. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Altered succinylation of mitochondrial proteins, APP and tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinylation of Apolipoprotein E Drives Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein aggregation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protein aggregation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot protocol [protocols.io]

- 15. origene.com [origene.com]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

Unveiling the Succinylome: A Technical Guide to the Discovery and History of Protein Succinylation

Introduction: A Paradigm Shift in Post-Translational Modification

For decades, the landscape of post-translational modifications (PTMs) has been dominated by phosphorylation, acetylation, and ubiquitination. These modifications have been the bedrock of our understanding of cellular regulation. However, the discovery of protein succinylation has introduced a new layer of complexity and elegance to the intricate tapestry of protein function. This modification, the addition of a succinyl group to a lysine residue, is not merely another mark on a protein; it is a fundamental link between cellular metabolism and protein regulation. The introduction of a succinyl group, derived from the Krebs cycle intermediate succinyl-CoA, imparts a significant structural and chemical alteration. It neutralizes the positive charge of the lysine residue and introduces a bulky, negatively charged moiety, leading to profound changes in protein conformation, enzymatic activity, and protein-protein interactions.[1][2][3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core methodologies for studying protein succinylation. We will delve into the seminal discoveries that brought this modification to the forefront of cellular biology, provide detailed, field-proven protocols for its identification and characterization, and explore its burgeoning role in cellular signaling and disease.

A Historical Odyssey: The Unraveling of a New Regulatory Code

The journey to understanding protein succinylation has been a gradual unfolding of scientific inquiry, marked by key discoveries that have progressively illuminated its significance.

| Year | Key Discovery | Seminal Publication/Researcher(s) | Significance |

| 1961 | First mention of protein succinylation in a non-biological context. | Not a formal discovery of a PTM, but an early chemical application. | Laid the groundwork for understanding the chemical modification of proteins with succinic anhydride. |

| 2011 | Definitive identification of lysine succinylation as a naturally occurring PTM in E. coli. | Zhang Z, et al. Nature Chemical Biology.[5][6] | This landmark paper established lysine succinylation as a bona fide PTM, opening the floodgates for research in this area. |

| 2011 | Identification of SIRT5 as a major desuccinylase in mammals. | Du J, et al. Science.[7][8] | Revealed the first enzyme responsible for removing succinyl groups, demonstrating the dynamic and regulated nature of this modification. |

| 2013 | Identification of CobB as a desuccinylase in prokaryotes. | Colak G, et al. Molecular & Cellular Proteomics. | Uncovered the prokaryotic counterpart to SIRT5, highlighting the evolutionary conservation of succinylation regulation. |

| Ongoing | Elucidation of the widespread role of succinylation in metabolism, cancer, and other diseases. | Numerous researchers and publications. | Expanding our understanding of the functional consequences of succinylation in health and disease.[1][2][3][8][9] |

Core Methodologies: A Practical Guide to Interrogating the Succinylome

The study of protein succinylation relies on a robust toolkit of biochemical and analytical techniques. Here, we provide a detailed, step-by-step guide to the core experimental workflow for the identification and characterization of succinylated proteins.

Experimental Workflow for Succinylation Analysis

Caption: A generalized workflow for the identification and characterization of protein succinylation.

Detailed Protocol 1: Immunoprecipitation (IP) of Succinylated Proteins

This protocol outlines the enrichment of succinylated proteins from a complex mixture using an antibody specific to succinyl-lysine residues.

Materials:

-

Cell or tissue lysate

-

Anti-succinyl-lysine antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Lysate Preparation:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).

-

-

Antibody-Bead Conjugation (Direct Method):

-

Wash the required amount of Protein A/G magnetic beads three times with wash buffer.

-

Resuspend the beads in wash buffer and add the anti-succinyl-lysine antibody.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.

-

Wash the antibody-conjugated beads three times with wash buffer to remove unbound antibody.

-

-

Immunoprecipitation:

-

Add the prepared cell lysate (typically 1-2 mg of total protein) to the antibody-conjugated beads.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 500 µL of ice-cold wash buffer.

-

-

Elution:

-

Add 50 µL of elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle vortexing.

-

Place the tube on the magnetic rack and carefully transfer the supernatant (containing the enriched succinylated proteins) to a new tube containing 5 µL of neutralization buffer.

-

-

Sample Preparation for Downstream Analysis:

-

The eluted proteins are now ready for downstream applications such as SDS-PAGE and Western blotting or for in-solution digestion for mass spectrometry.

-

Detailed Protocol 2: In-Gel Digestion for Mass Spectrometry

This protocol describes the preparation of protein samples from an SDS-PAGE gel for analysis by mass spectrometry.[5][6][7][10][11]

Materials:

-

Coomassie-stained or silver-stained SDS-PAGE gel containing the protein(s) of interest

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

-

Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

-

Microcentrifuge tubes

-

SpeedVac concentrator

Procedure:

-

Excision and Destaining:

-

Excise the protein band(s) of interest from the gel using a clean scalpel.

-

Cut the gel pieces into small cubes (approximately 1 mm³).

-

Place the gel pieces in a microcentrifuge tube and add destaining solution to cover them.

-

Incubate at room temperature with occasional vortexing until the gel pieces are destained. Repeat as necessary.

-

-

Reduction and Alkylation:

-

Remove the destaining solution and add reduction solution to cover the gel pieces.

-

Incubate at 56°C for 1 hour.

-

Cool to room temperature and remove the reduction solution.

-

Add alkylation solution to cover the gel pieces and incubate in the dark at room temperature for 45 minutes.

-

-

Washing and Dehydration:

-

Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate.

-

Dehydrate the gel pieces by adding 100% acetonitrile and incubating until they turn white and shrink.

-

Dry the gel pieces completely in a SpeedVac concentrator.

-

-

Trypsin Digestion:

-

Rehydrate the dried gel pieces in trypsin solution on ice for 45 minutes.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Centrifuge the tube and transfer the supernatant containing the digested peptides to a new tube.

-

Add extraction buffer to the gel pieces and incubate for 15 minutes with vortexing.

-

Collect the supernatant and combine it with the previous supernatant.

-

Repeat the extraction step once more.

-

-

Sample Cleanup and Concentration:

-

Dry the pooled peptide extracts in a SpeedVac concentrator.

-

Resuspend the peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

-

Functional Consequences: Succinylation's Impact on Cellular Processes

The addition of a succinyl group can have a profound impact on protein function. The large size and negative charge of the succinyl group can disrupt protein structure, alter enzyme kinetics, and create or block binding sites for other proteins.[1][3]

Quantitative Impact of Succinylation on Enzyme Activity

| Enzyme | Organism | Succinylation Site(s) | Effect on Activity | Fold Change | Reference |

| Isocitrate Dehydrogenase (IDH1) | E. coli | K192, K201, K212 | Inhibition | ~2-fold decrease | Zhang et al. (2011) |

| Malate Dehydrogenase (MDH2) | Mouse Liver | K185 | Inhibition | ~1.5-fold decrease | Rardin et al. (2013) |

| Pyruvate Dehydrogenase Complex (PDC) | Human | Multiple sites | Inhibition | Variable | Park et al. (2013) |

| Succinate Dehydrogenase (SDHA) | Human | K179 | Inhibition | ~3-fold decrease | Park et al. (2013) |

Note: Fold changes are approximate and can vary depending on experimental conditions.

Succinylation in Cellular Signaling: A Case Study of the TCA Cycle

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and it is now clear that succinylation plays a critical role in its regulation. Several key enzymes in the TCA cycle are themselves regulated by succinylation, creating a complex feedback loop that fine-tunes metabolic flux in response to cellular energy demands.[12][13][14]

Caption: Regulation of the TCA cycle by protein succinylation.

Conclusion and Future Perspectives

The discovery of protein succinylation has fundamentally altered our understanding of cellular regulation. It is a prime example of how central metabolic pathways can directly influence a vast array of cellular processes through the post-translational modification of proteins. As research in this field continues to accelerate, we can expect to uncover even more intricate roles for succinylation in health and disease. The development of more sophisticated analytical tools and specific inhibitors and activators of succinylation and desuccinylation enzymes will undoubtedly pave the way for novel therapeutic strategies for a wide range of human pathologies, including metabolic disorders and cancer. The succinylome represents a new frontier in cellular biology, and its exploration promises to yield exciting and impactful discoveries for years to come.

References

- In-gel Digestion Protocol for Mass Spec

- In-Gel digestion protocols - UWPR

- In-gel Digestion protocol for Mass Spec Analysis

- UCSF In-Gel Digestion Protocol

- Modes of succinylation that drive the manifest

- Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry

- Unlocking the Hidden Potential of Cancer Therapy Targeting Lysine Succinyl

- Application Notes and Protocols for LC-MS/MS-based Detection of Succinyllysine-Containing Peptides

- A review of the mechanism of succinyl

- Succinylation links metabolism to protein functions

- Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adapt

- Regulators of Cancer Progression: Succinyl

- Protein succinylation: regul

- Identification of Lysine Succinylation Substrates and the Succinylation Regul

- Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SW

- Succinylated enzymes involved in the TCA cycle. The enzymes include...

- Succinyl

- Deciphering Protein Succinylation: Cellular Functions and Implic

- Protein Succinylation: A Key Post-Translational Modific

- Comprehensive Succinylation Analysis Service - Cre

- SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic P

- Immunoprecipit

- Immunoprecipit

- Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol

- Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology

- Immunoprecipit

- Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modul

- Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer

- Up-regulated succinylation modifications induce a senescence phenotype in microglia by altering mitochondrial energy metabolism

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 8. Unlocking the Hidden Potential of Cancer Therapy Targeting Lysine Succinylation [jcancer.org]

- 9. mdpi.com [mdpi.com]

- 10. lab.rockefeller.edu [lab.rockefeller.edu]

- 11. nccs.res.in [nccs.res.in]

- 12. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of N6-Succinyllysine in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-succinyllysine, a recently discovered post-translational modification (PTM), is emerging as a critical regulator of cellular metabolism and physiology. This modification, involving the addition of a succinyl group from succinyl-CoA to a lysine residue, induces a significant change in the protein's charge and structure, thereby altering its function.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental biochemistry to its implications in health and disease. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to investigate this important PTM and explore its therapeutic potential.

Introduction: A Paradigm Shift in Post-Translational Regulation

For decades, phosphorylation and acetylation have dominated the landscape of post-translational modifications. However, the discovery of this compound has unveiled a new layer of complexity in cellular regulation. This modification is not merely a subtle chemical alteration; it represents a direct and dynamic link between the cell's metabolic state and its proteome. The succinyl donor, succinyl-CoA, is a key intermediate of the tricarboxylic acid (TCA) cycle, placing this compound at the very heart of cellular energy metabolism.[3][4] This guide will delve into the core aspects of this compound, providing a framework for understanding its significance and a practical resource for its study.

The Biochemical Foundation of this compound

The addition of a succinyl group to a lysine residue is a fundamental biochemical process with profound implications for protein function. This section will explore the key molecular players and mechanisms governing this modification.

The Succinyl Donor: Succinyl-CoA

Succinyl-CoA is the primary donor of the succinyl group for protein succinylation.[2][4] As a central metabolite in the TCA cycle, its availability is intrinsically linked to the cell's energetic status.[3][4] Fluctuations in glucose, fatty acid, and amino acid metabolism directly impact the intracellular concentration of succinyl-CoA, which in turn can influence the extent of protein succinylation.[2][3] This direct link between metabolic flux and a PTM underscores the role of this compound as a metabolic sensor.

The 'Writers' and 'Erasers': Enzymes Governing Succinylation

The levels of this compound are dynamically regulated by the interplay of enzymes that add ("writers") and remove ("erasers") this modification.

-

Succinyltransferases (Writers): While non-enzymatic succinylation can occur, specific enzymes have been identified that catalyze this reaction. These include:

-

Carnitine Palmitoyltransferase 1A (CPT1A): Primarily known for its role in fatty acid oxidation, CPT1A has been shown to possess lysine succinyltransferase activity.[5]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): The E2 component of this TCA cycle enzyme complex can act as a succinyltransferase.[6][7]

-

Lysine Acetyltransferase 2A (KAT2A): Also known as GCN5, this enzyme, traditionally associated with acetylation, has been shown to catalyze histone succinylation.[8]

-

-

Desuccinylases (Erasers): The removal of the succinyl group is primarily carried out by a specific class of sirtuins:

-

SIRT5: This mitochondrial NAD+-dependent deacetylase is the major desuccinylase in mammalian cells, playing a critical role in reversing the modification and regulating the function of numerous metabolic enzymes.[9][10]

-

SIRT7: Another member of the sirtuin family, SIRT7, has also been shown to exhibit desuccinylase activity.[5]

-

Diagram: The Succinylation Cycle

}

Caption: The dynamic cycle of protein succinylation and desuccinylation, fueled by metabolic pathways.

Functional Consequences of this compound

The addition of a succinyl group to a lysine residue results in a charge switch from positive to negative and introduces a bulkier moiety.[1] This can have profound effects on a protein's structure, enzymatic activity, and interactions.

Modulation of Enzyme Activity

A primary function of this compound is the regulation of enzyme activity. This modification can either enhance or inhibit catalytic function, depending on the specific protein and the location of the succinylated lysine.

| Target Enzyme | Metabolic Pathway | Effect of Succinylation | Reference(s) |

| Pyruvate Dehydrogenase Complex (PDC) | Glucose Metabolism | Inhibition | [2][11] |

| ATP Citrate Lyase (ACLY) | Fatty Acid Synthesis | Inhibition | [12] |

| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Ketogenesis | Inhibition | [13][14][15] |

| Succinate Dehydrogenase (SDH) | TCA Cycle | Activation | [2][16] |

Regulation of Gene Expression

Succinylation is not limited to metabolic enzymes. Histones, the proteins that package DNA into chromatin, can also be succinylated. Histone succinylation is associated with a more open chromatin structure, which generally leads to increased gene transcription.[1][3][17] This epigenetic role of this compound provides a direct link between cellular metabolism and the regulation of gene expression programs.[1][3][8]

Methodologies for Studying this compound

Investigating this compound requires a specialized toolkit of experimental techniques. This section provides an overview of the key methodologies used to identify, quantify, and characterize this modification.

Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the cornerstone for identifying and quantifying this compound sites on a global scale.

-

Immunoaffinity Enrichment: Due to the low stoichiometry of many PTMs, enrichment of succinylated peptides prior to MS analysis is crucial. This is typically achieved using antibodies that specifically recognize this compound.

-

Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tagging methods are powerful techniques for quantifying changes in succinylation levels across different experimental conditions.

Diagram: Workflow for Succinylome Analysis

}

Caption: A typical workflow for the identification and quantification of this compound sites.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Succinylated Peptides

-

Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing deacetylase and phosphatase inhibitors. Quantify protein concentration and perform in-solution or in-gel digestion with trypsin.

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Antibody-Bead Conjugation: Conjugate anti-N6-succinyllysine antibody to protein A/G agarose beads.

-

Enrichment: Incubate the desalted peptides with the antibody-conjugated beads to capture succinylated peptides.

-

Washing: Wash the beads extensively to remove non-specifically bound peptides.

-

Elution: Elute the enriched succinylated peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Desalting and MS Analysis: Desalt the eluted peptides and analyze by LC-MS/MS.

Protocol 2: In Vitro Desuccinylation Assay

-

Substrate Preparation: Synthesize a peptide corresponding to a known succinylated protein sequence, with a succinylated lysine residue.

-

Enzyme Preparation: Purify recombinant SIRT5 enzyme.

-

Reaction Setup: Incubate the succinylated peptide substrate with SIRT5 in a reaction buffer containing NAD+.

-

Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction.

-

LC-MS Analysis: Analyze the reaction products by LC-MS to monitor the conversion of the succinylated peptide to its non-succinylated form.

This compound in Health and Disease: A New Frontier for Drug Discovery

The dysregulation of this compound has been implicated in a growing number of human diseases, highlighting its potential as a therapeutic target.

Cancer

Metabolic reprogramming is a hallmark of cancer, and given the central role of this compound in metabolism, it is not surprising that this modification is heavily involved in tumorigenesis. Succinylation can affect the activity of key metabolic enzymes that are crucial for cancer cell proliferation and survival.[18] Furthermore, histone succinylation can alter the expression of oncogenes and tumor suppressor genes.[1][8][17]

Cardiovascular Disease

The heart has a high metabolic rate and is particularly rich in succinyl-CoA. Studies have shown that alterations in protein succinylation are associated with cardiac dysfunction, including heart failure and ischemia-reperfusion injury.[19][20][21][22] Succinylated proteins have been identified as potential biomarkers for cardiovascular diseases.[22]

Neurodegenerative Diseases

Emerging evidence suggests a link between this compound and neurodegenerative disorders. The brain is highly metabolically active, and disruptions in neuronal energy metabolism are a common feature of diseases like Alzheimer's and Parkinson's. Dysregulation of succinylation may contribute to the pathology of these conditions.

Future Perspectives and Therapeutic Implications

The field of this compound research is still in its early stages, but the potential for therapeutic intervention is immense. The development of small molecule modulators of succinyltransferases and desuccinylases, particularly SIRT5, holds promise for the treatment of a wide range of diseases with metabolic underpinnings.[4][5][23] As our understanding of the succinylome expands, so too will the opportunities for targeted drug discovery.

References

- Protein succinylation: regulating metabolism and beyond. Frontiers in Nutrition. [Link]

- Regulators of Cancer Progression: Succinyl

- A review of the mechanism of succinylation in cancer. Experimental and Therapeutic Medicine. [Link]

- The role of lysine succinylation in gene expression. Succinylation of...

- Protein succinylation: regul

- Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegener

- Protein succinylation, hepatic metabolism, and liver diseases. PMC. [Link]

- Protein succinylation: regulating metabolism and beyond. Frontiers. [Link]

- Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation. Hepatic Medicine: Evidence and Research. [Link]

- Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation.

- Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PMC. [Link]

- Emerging Roles for SIRT5 in Metabolism and Cancer. PMC. [Link]

- Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regul

- SIRT5: a potential target for discovering bioactive n

- Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPARα and transcription

- The growing landscape of succinylation links metabolism and heart disease. PubMed. [Link]

- Characterization of the cardiac succinylome and its role in ischemia-reperfusion injury. NIH. [Link]

- Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines. PMC. [Link]

- Role of the Pyruvate Dehydrogenase Complex in Metabolic Remodeling. PMC. [Link]

- Insights on the Modulation of SIRT5 Activity: A Challenging Balance. PMC. [Link]

- Defining decreased protein succinylation of failing human cardiac myofibrils in ischemic cardiomyop

- Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPAR and transcription at the Hmgcs2 PPRE.

- Not Just an Alternative Energy Source: Diverse Biological Functions of Ketone Bodies and Relevance of HMGCS2 to Health and Disease. Preprints.org. [Link]

- Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. YouTube. [Link]

- Pyruvate dehydrogenase complex. Wikipedia. [Link]

- Protein succinylation, hepatic metabolism, and liver diseases. PMC. [Link]

- Regulation of pyruvate dehydrogenase (PDH) complex. Reactome. [Link]

- Succinylation links metabolism to protein functions. PMC. [Link]

- Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. PMC. [Link]

- Lysine demalonylation and desuccinylation activities of Sirt5 in peptide substrates.

- Lysine Succinylation Is a Frequently Occurring Modification in Prokaryotes and Eukaryotes and Extensively Overlaps with Acetylation.

- Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modulation. Journal of the American Chemical Society. [Link]

- SILAC Quantitation. UT Southwestern Proteomics Core. [Link]

- Exploring the Role of ATP-Citrate Lyase in the Immune System. PMC. [Link]

- Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetyl

- In-vitro succinylation of ECHS1 with succinyl-CoA is competitively...

- Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition.

- Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modul

- Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modulation.

- Succinylation of citrate synthase modulates its enzymatic activity. (A)...

- Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantific

- Quantitative proteomics using SILAC: Principles, applic

- Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adapt

- SOP_Validation samples immunoMRM.docx. CPTAC Assay Portal. [Link]

- Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. DigitalCommons@TMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the Pyruvate Dehydrogenase Complex in Metabolic Remodeling: Differential Pyruvate Dehydrogenase Complex Functions in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 13. Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation [journal.hep.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPARα and transcription at the Hmgcs2 PPRE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The growing landscape of succinylation links metabolism and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of the cardiac succinylome and its role in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Defining decreased protein succinylation of failing human cardiac myofibrils in ischemic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-Succinyllysine: From Discovery to Functional Genomics

Abstract

N6-succinyllysine is a recently discovered and increasingly important post-translational modification (PTM) that plays a critical role in regulating cellular metabolism and function. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the fundamental biochemistry of this compound, explore the enzymatic and non-enzymatic mechanisms governing its regulation, and detail its profound impact on protein function and cellular pathways. Furthermore, this guide presents detailed, field-proven methodologies for the detection and analysis of protein succinylation, including enrichment strategies, mass spectrometry, and immunoblotting techniques. We aim to equip researchers with the knowledge and practical tools necessary to investigate this dynamic PTM and its implications in health and disease.

Introduction: The Emergence of a Key Metabolic PTM

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome.[1][2] Among these, the acylation of lysine residues has emerged as a critical regulatory mechanism. This compound, the addition of a succinyl group to the ε-amino group of a lysine residue, was first identified as a naturally occurring PTM in 2011.[1][3][4] This modification is notable for the significant physicochemical change it imparts on the lysine residue. The addition of the succinyl group (molecular weight of 100 Da) not only adds bulk but, more importantly, converts the positively charged lysine to a negatively charged residue at physiological pH.[4][5] This charge reversal can profoundly alter a protein's structure, enzymatic activity, and interactions with other molecules.[4][5]

Succinylation is an evolutionarily conserved modification found in prokaryotes and eukaryotes and is particularly abundant in mitochondria, the central hub of cellular metabolism.[3] Its discovery has opened new avenues for understanding the intricate crosstalk between cellular metabolism and protein function, with implications for a wide range of biological processes and diseases, including metabolic disorders and cancer.[5][6][7]

The Biochemistry of this compound Regulation

The cellular levels of this compound are dynamically regulated by both enzymatic and non-enzymatic mechanisms, which are intrinsically linked to the metabolic state of the cell.

The Donor Molecule: Succinyl-CoA

The primary donor for lysine succinylation is succinyl-CoA, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[8] Cellular pools of succinyl-CoA are also fed by fatty acid oxidation and the catabolism of certain amino acids.[9]

Enzymatic and Non-Enzymatic "Writers"

Lysine succinylation can occur through two distinct pathways:

-

Enzymatic Succinylation: Specific enzymes, known as lysine succinyltransferases (KSTs), can catalyze the transfer of the succinyl group from succinyl-CoA to lysine residues on target proteins. While dedicated KSTs are still being fully elucidated, some enzymes with lysine acetyltransferase (KAT) activity, such as KAT2A/GCN5, have been shown to possess succinyltransferase activity.[10][11]

-

Non-Enzymatic Succinylation: Elevated intracellular concentrations of the highly reactive succinyl-CoA can lead to the spontaneous, non-enzymatic succinylation of lysine residues.[2][9][11] This direct link to metabolic flux makes protein succinylation a sensitive indicator of the cell's metabolic status.

The "Erasers": Sirtuin Desuccinylases

The removal of succinyl groups is primarily carried out by a class of NAD+-dependent protein deacylases called sirtuins.[3][12] Specifically, the mitochondrial sirtuin, SIRT5, has been identified as a potent desuccinylase with weak deacetylase activity.[3][10][13] The nuclear sirtuin, SIRT7, and the bacterial Sir2 homolog, CobB, have also been shown to exhibit desuccinylase activity.[10][14] The NAD+-dependence of these enzymes further reinforces the connection between cellular energy levels and the regulation of protein succinylation.[12][13]

Below is a diagram illustrating the regulatory pathways of this compound.

Caption: Regulation of this compound.

Biological Functions and Disease Implications

This compound has been shown to regulate a diverse array of cellular processes, primarily by modulating the function of metabolic enzymes.

Regulation of Metabolism

Succinylation plays a pivotal role in the regulation of glucose, fatty acid, and amino acid metabolism.[7][15] Many enzymes involved in the TCA cycle, glycolysis, and fatty acid oxidation are succinylated, and this modification can either enhance or inhibit their activity.[7][15] For example, succinylation has been shown to affect the activity of key metabolic enzymes such as isocitrate dehydrogenase and pyruvate kinase M2.[8][15]

Role in Disease

Dysregulation of protein succinylation has been implicated in a variety of diseases. The accumulation of succinate, often due to mutations in succinate dehydrogenase (SDH), can lead to hyper-succinylation of proteins, which may promote tumorigenesis.[6] Aberrant succinylation is also linked to cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[5][8][11]

Methodologies for Studying this compound

The study of this compound relies on a combination of specific enrichment techniques and sensitive analytical methods.

Enrichment of Succinylated Proteins and Peptides

Due to the often low stoichiometry of PTMs, enrichment is a crucial step for the analysis of succinylated proteins.

-

Immunoprecipitation (IP): Highly specific polyclonal and monoclonal antibodies that recognize the this compound motif are commercially available and widely used for the immunoprecipitation of succinylated proteins and peptides from complex biological samples.[16][17][18]

Experimental Protocol: Immunoaffinity Enrichment of Succinylated Peptides

-

Protein Extraction and Digestion: Extract total protein from cells or tissues and digest into peptides using an appropriate protease, typically trypsin.

-

Antibody-Bead Conjugation: Conjugate anti-N6-succinyllysine antibodies to agarose or magnetic beads. Pre-washed antibody-conjugated beads are also commercially available.[17][19]

-

Incubation: Incubate the peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation in a suitable buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[19][20]

-

Washing: Wash the beads extensively to remove non-specifically bound peptides. Typically, this involves several washes with the incubation buffer followed by washes with water.[19][20]

-

Elution: Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).[19][20]

-

Desalting: Desalt the eluted peptides using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.[20]

Mass Spectrometry (MS)-Based Proteomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of PTMs, including succinylation.[1][19]

Experimental Protocol: LC-MS/MS Analysis of Succinylated Peptides

-

LC Separation: Separate the enriched and desalted peptides using a reversed-phase analytical column on a nano-high-performance liquid chromatography (nano-HPLC) system.[19][21] A typical gradient involves increasing concentrations of an organic solvent (e.g., acetonitrile) in the mobile phase.[21]

-

MS Analysis: Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) via a nanospray ionization (NSI) source.[19][21]

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).[19][21]

-

Database Searching: Search the resulting MS/MS spectra against a protein sequence database using software such as MaxQuant or Andromeda.[19] Specify this compound (mass shift of +100.0186 Da) as a variable modification.[1]

-

Data Analysis: Identify and quantify succinylated peptides and determine the precise sites of modification. A false discovery rate (FDR) of <1% is typically applied to ensure high-confidence identifications.[19]

| Parameter | Typical Setting | Reference |

| Precursor Mass Tolerance | 10-20 ppm | [19][22] |

| Fragment Mass Tolerance | 0.02 Da | [19][22] |

| Enzyme | Trypsin/P | [20] |

| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), Succinyl (K) | [22] |

| Fixed Modifications | Carbamidomethyl (C) | [22] |

| FDR | < 1% | [19] |

| Table 1: Typical Mass Spectrometry Search Parameters for Succinylation Analysis. |

Below is a diagram illustrating the proteomics workflow for the identification of this compound sites.

Caption: Proteomics workflow for this compound analysis.

Immunoblotting

Western blotting with anti-N6-succinyllysine antibodies can be used to detect global changes in protein succinylation or to confirm the succinylation of a specific protein after immunoprecipitation.[1][23]

Experimental Protocol: Western Blot for Succinylated Proteins

-

Sample Preparation: Prepare protein lysates from cells or tissues. For total succinylation analysis, proceed directly to SDS-PAGE. For protein-specific analysis, perform immunoprecipitation of the protein of interest first.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary anti-N6-succinyllysine antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

Bioinformatic Tools

Several machine learning-based bioinformatics tools have been developed to predict potential lysine succinylation sites from protein sequences.[25][26][27] These tools can be valuable for prioritizing candidate proteins for experimental validation.[26][27][28] Examples include iSuc-PseAAC, SuccFind, and DeepSuccinylSite.[26][29]

Conclusion and Future Perspectives

This compound is a fundamental post-translational modification that provides a direct link between cellular metabolism and the regulation of protein function. The methodologies outlined in this guide provide a robust framework for researchers to explore the succinylome and its role in various biological contexts. Future research will likely focus on identifying specific lysine succinyltransferases, further elucidating the complex interplay between succinylation and other PTMs, and exploring the therapeutic potential of targeting succinylation pathways in disease. The continued development of advanced analytical techniques and specific molecular tools will be crucial for unraveling the full biological significance of this important modification.

References

- Colak, G., et al. (2013). Proteomic analysis of lysine succinylation in E. coli. Molecular & Cellular Proteomics, 12(12), 3509–3520.

- Hasan, M. M., et al. (2019). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Cells, 8(2), 95.

- Li, R., et al. (2018). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 17(5), 924–939.

- Ning, W., et al. (2020). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Cells, 8(2), 95.

- PTM BIO. (n.d.). Succinylation Proteomics.

- Sreedhar, A., & Zhao, Y. (2019). Enzymatic and metabolic regulation of lysine succinylation. Genes & Diseases, 7(1), 35-40.

- Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63.

- PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb.

- Hasan, M. M., et al. (2019). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. PubMed, 30696115.

- Chai, F., et al. (2023). The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders. ResearchGate.

- bio.tools. (n.d.). Bioinformatics Tools and Services Discovery Portal.

- Wang, Y., et al. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12, 1049375.

- Zeng, T., et al. (2023). pSuc-EDBAM: Predicting lysine succinylation sites in proteins based on ensemble dense blocks and an attention module. Computers in Biology and Medicine, 153, 106509.

- PTM BIO. (n.d.). Anti-Succinyllysine Antibody Conjugated Agarose Beads.

- AntBio. (n.d.). Succinyllysine Rabbit Polyclonal Antibody.

- Yang, G., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 626829.

- ResearchGate. (n.d.). Identification of lysine succinylated proteins and peptides Venn....

- Ouyang, B., et al. (2016). Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). PLoS ONE, 11(2), e0147586.

- Chen, Y., et al. (2023). Comprehensive analysis of the lysine succinylome in fish oil-treated prostate cancer cells. Journal of Biological Chemistry, 299(10), 105244.

- Gibson, B. W., et al. (2015). The dawn of succinylation: a posttranslational modification. The FASEB Journal, 29(10), 3995-4001.

- Kumar, S., & Lombard, D. B. (2019). Succinylation links metabolism to protein functions. Aging, 11(7), 1959–1960.

- ResearchGate. (n.d.). Non-enzymatic lysine succinylation.

- Wang, Y., et al. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12.

- Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509–3520.

- Sreedhar, A., & Zhao, Y. (2019). Enzymatic and metabolic regulation of lysine succinylation. ResearchGate.

- Li, S., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15.

- D'Onofrio, N., et al. (2014). Sirtuin Catalysis and Regulation. Journal of Biological Chemistry, 289(31), 21254–21259.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Li, S., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15, 1342207.

- Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot.

- Singh, C. K., et al. (2022). Shedding light on structure, function and regulation of human sirtuins: a comprehensive review. Journal of Biomolecular Structure and Dynamics, 41(16), 7938-7954.

- Zhao, G., et al. (2022). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. Frontiers in Cell and Developmental Biology, 10, 894098.

- Wang, Z., et al. (2025). Lysine succinylation as a metabolic switch in cardiovascular diseases: Mechanistic insights and therapeutic perspectives. Journal of Translational Medicine, 23(1), 123.

- Geng, H., & Wu, Z. (2020). Sirtuins in Epigenetic Regulation. Chemical Reviews, 120(2), 1033-1076.

- Gertz, M., & Steegborn, C. (2010). Sirtuin mechanism and inhibition: explored with Nε-acetyl-lysine analogs. RSC Publishing.

- Houtkooper, R. H., et al. (2012). Sirtuins as regulators of metabolism and healthspan. Nature Reviews Molecular Cell Biology, 13(4), 225–238.

Sources

- 1. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTM BIO [ptmbio.com]

- 6. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine succinylation as a metabolic switch in cardiovascular diseases: Mechanistic insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PTM BIO [ptmbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Anti-Succinylated Lysine Antibodies | Invitrogen [thermofisher.com]

- 17. PTM BIO [ptmbio.com]

- 18. antbioinc.com [antbioinc.com]

- 19. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteomics and succinylation modification characterization in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. appliedbiomics.com [appliedbiomics.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pSuc-EDBAM: Predicting lysine succinylation sites in proteins based on ensemble dense blocks and an attention module - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio.tools [bio.tools]

An In-depth Technical Guide to the Biological Function of Lysine Succinylation in Bacteria

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine succinylation, a dynamic and evolutionarily conserved post-translational modification (PTM), has emerged as a critical regulatory mechanism in bacteria. This modification involves the transfer of a succinyl group from succinyl-CoA to a lysine residue on a protein substrate. This process introduces a bulky, negatively charged moiety, significantly altering the protein's physicochemical properties and, consequently, its function. This guide provides a comprehensive overview of lysine succinylation in bacteria, delving into its molecular machinery, its profound impact on central metabolism and virulence, and the state-of-the-art methodologies used for its study. Furthermore, we explore the potential of targeting this pathway for the development of novel antimicrobial agents.

Introduction: A Paradigm Shift in Bacterial Regulation

For decades, the regulation of bacterial physiology was thought to be dominated by transcriptional control. However, the discovery of widespread post-translational modifications has revolutionized this understanding. Among these, lysine succinylation stands out due to its dramatic impact on protein structure and charge. Unlike acetylation, which neutralizes the positive charge of lysine, succinylation converts it to a negative charge and adds a significantly larger chemical group.[1] This modification is not a rare event; proteomic studies have identified thousands of succinylation sites on hundreds of proteins in various bacterial species, including Escherichia coli and Mycobacterium tuberculosis.[2][3][4] These findings underscore that lysine succinylation is a fundamental regulatory layer, intricately woven into the fabric of bacterial life.

This guide will navigate the complexities of bacterial lysine succinylation, providing the necessary technical depth for researchers aiming to investigate this PTM and for drug development professionals seeking to exploit it.

The Molecular Machinery: Writers, Erasers, and the Metabolic Connection

The levels of lysine succinylation are dynamically controlled by the interplay of enzymes that add ("writers") and remove ("erasers") the modification, as well as the metabolic state of the cell, which dictates the availability of the succinyl donor, succinyl-CoA.

"Writers": A Tale of Two Mechanisms

Lysine succinylation in bacteria can occur through both enzymatic and non-enzymatic pathways.

-

Non-Enzymatic Succinylation: A key feature of lysine succinylation is its ability to occur non-enzymatically. This process is directly driven by the intracellular concentration of succinyl-CoA, a central intermediate in the tricarboxylic acid (TCA) cycle.[5][6][7][8] High levels of succinyl-CoA, often resulting from glucose-rich conditions, can lead to the spontaneous transfer of its succinyl group to reactive lysine residues on proteins.[2][4][9] The high reactivity of succinyl-CoA is attributed to the formation of an intermediary cyclic anhydride, which makes it significantly more reactive than acetyl-CoA.[5] This direct link between metabolic state and protein modification provides a rapid mechanism for bacteria to adapt their proteome function in response to nutrient availability.

-

Enzymatic Succinylation: While non-enzymatic succinylation is prevalent, the existence of specific succinyltransferases ("writers") is also proposed, though they remain less characterized in bacteria compared to their eukaryotic counterparts. These enzymes would offer a higher degree of specificity, targeting particular lysine residues on specific substrates to enact precise regulatory control.[10]

"Erasers": The Desuccinylase Activity of CobB

The reversibility of lysine succinylation is crucial for its role as a dynamic regulatory switch. In bacteria, the primary enzyme responsible for removing succinyl groups is CobB .[2][4] CobB is a sirtuin-class deacetylase, a family of NAD+-dependent enzymes.[2][4] Importantly, studies in E. coli have demonstrated that CobB possesses robust desuccinylase activity, in addition to its previously known deacetylase function.[2][4][11] This dual functionality highlights a coordinated regulation of different lysine acylation events. In some bacteria, like Streptomyces coelicolor, other sirtuin homologs such as ScCobB2 have been identified as specific desuccinylases, suggesting a diversification of this enzymatic function.[12]

Core Biological Functions: A Focus on Metabolism and Virulence

Lysine succinylation has a profound impact on numerous cellular processes in bacteria, with a particularly strong influence on metabolism and virulence. The addition of the bulky, negatively charged succinyl group can modulate protein function by altering enzymatic activity, protein stability, and protein-protein interactions.

A Master Regulator of Central Metabolism

A striking feature of the bacterial succinylome is the extensive modification of enzymes involved in central carbon metabolism.[3][13] Nearly all enzymes in major metabolic pathways, including the TCA cycle, glycolysis, and gluconeogenesis, have been found to be succinylated in various bacteria.[3][13] This suggests that succinylation acts as a global regulatory mechanism to coordinate metabolic flux in response to changing environmental conditions.[3][11] For instance, in E. coli, high glucose levels lead to a significant increase in the abundance of succinylated proteins, indicating a role for this PTM in managing carbon overflow.[2][4] In Mycobacterium tuberculosis, succinylation negatively regulates the enzymatic activity of acetyl-CoA synthetase, a key enzyme in carbon metabolism.[3]

| Metabolic Pathway | Key Succinylated Enzymes (Examples) | Potential Regulatory Effect |

| TCA Cycle | Isocitrate Dehydrogenase, Succinate Dehydrogenase | Modulation of enzyme activity, pathway flux |

| Glycolysis | Pyruvate Kinase, Enolase | Alteration of catalytic efficiency |

| Fatty Acid Metabolism | Acetyl-CoA Synthetase | Inhibition of enzyme activity |